Cas no 2228503-44-2 (4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine)

4,4-Difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative featuring a methoxy-substituted nitrophenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, including the electron-withdrawing nitro group and the sterically defined cyclohexylamine core. The presence of difluorine atoms enhances metabolic stability and lipophilicity, making it a potential candidate for drug discovery applications. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically utilized as an intermediate in the synthesis of more complex molecules, offering researchers a versatile building block for developing bioactive compounds. High-purity grades are available for specialized applications.
4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine structure
2228503-44-2 structure
Product Name:4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine
CAS No:2228503-44-2
MF:C13H16F2N2O3
MW:286.274550437927
CID:6258812
PubChem ID:165682544
Update Time:2025-06-08

4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine
    • EN300-1969079
    • 2228503-44-2
    • Inchi: 1S/C13H16F2N2O3/c1-20-11-3-2-9(17(18)19)8-10(11)12(16)4-6-13(14,15)7-5-12/h2-3,8H,4-7,16H2,1H3
    • InChI Key: WIOSXAVFSFECDG-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2C=C(C=CC=2OC)[N+](=O)[O-])(CC1)N)F

Computed Properties

  • Exact Mass: 286.11289870g/mol
  • Monoisotopic Mass: 286.11289870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 81.1Ų

4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine Pricemore >>

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Additional information on 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine

Professional Introduction to 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine (CAS No. 2228503-44-2)

4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2228503-44-2, exhibits a complex molecular structure that positions it as a promising candidate for various biochemical applications. The presence of both fluorine and nitro substituents, along with a cyclohexane backbone, contributes to its distinct chemical properties and reactivity, making it a subject of interest for synthetic chemists and biologists alike.

The molecular architecture of this compound is particularly noteworthy. The cyclohexane ring provides a rigid framework, while the fluorine atoms at the 4-position introduce electron-withdrawing effects that can influence the compound's interactions with biological targets. Additionally, the 2-methoxy-5-nitrophenyl group serves as a key pharmacophore, enhancing its potential utility in drug design. This combination of structural features makes 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine a versatile scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The fluorinated aromatic compounds have shown particular promise in this regard due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. Research has indicated that compounds containing nitro and methoxy groups can exhibit significant pharmacological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural features of 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine align well with these requirements, suggesting its potential as a lead compound for further development.

One of the most compelling aspects of this compound is its potential in structure-based drug design. High-throughput screening and computational modeling have demonstrated that fluorinated heterocycles can effectively bind to target proteins with high affinity. The fluorine atoms, in particular, have been shown to enhance binding interactions by participating in dipole-dipole interactions and van der Waals forces. Furthermore, the nitro group can engage in hydrogen bonding or act as an electrophile in certain contexts, further broadening the compound's interaction profile. These properties make 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine an attractive candidate for rational drug design approaches.

Recent advancements in synthetic methodologies have also contributed to the increased interest in this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have made it possible to construct complex molecular frameworks with high precision. These methods have enabled chemists to explore derivatives of 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine, optimizing its pharmacological properties while maintaining its core structural integrity. Such advancements are crucial for translating laboratory discoveries into viable therapeutic options.

The pharmaceutical industry has long recognized the importance of fluorinated compounds in drug development due to their improved metabolic stability and bioavailability. The introduction of fluorine atoms into molecular structures often enhances binding affinity and selectivity towards biological targets. For instance, fluoroaromatics are widely used in antiviral and anticancer drugs due to their ability to modulate enzyme activity and receptor binding. The presence of two fluorine atoms in 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-amine suggests that it may exhibit similar advantages, making it a valuable asset in medicinal chemistry.

Moreover, the nitro group present in this compound can be reduced to an amine under appropriate conditions, opening up possibilities for further functionalization. This versatility allows researchers to explore different derivatives with tailored pharmacological profiles. For example, replacing the nitro group with other functional moieties could alter the compound's solubility or metabolic pathways, potentially enhancing its therapeutic efficacy or reducing side effects.

In conclusion, 4,4-difluoro-1-(2-methoxy-5-nitrophenyl)cyclohexan-1-am ine (CAS No. 2228503 -44 -2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for fluorinated heterocycles, this compound is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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